molecular formula C16H21NO3 B13497305 Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate

Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B13497305
M. Wt: 275.34 g/mol
InChI Key: XVHMWLMWXXHGPD-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate protecting group at position 1, a benzyl substituent at position 2, and a ketone (oxo) group at position 3. The 3-oxo group contributes to polarity and reactivity, making the compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural attributes balance steric bulk, electronic effects, and functional group reactivity, rendering it valuable for constructing complex molecules .

Properties

IUPAC Name

tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHMWLMWXXHGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate, we compare it with two structurally related pyrrolidine derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Key Properties/Applications
This compound (Target) C₁₆H₂₁NO₃* ~287.3* Benzyl (C₆H₅CH₂), 3-oxo (ketone), tert-butyl carbamate Intermediate in drug synthesis; steric protection, moderate polarity
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Hydroxymethyl (CH₂OH), 4-methoxyphenyl, tert-butyl carbamate Higher polarity due to hydroxymethyl; potential chiral building block
Tert-butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate C₁₄H₂₄N₂O₅ 300.4 Carbamoyl (NHCO), methoxypropyl ester (COOCH₃) Enhanced solubility in polar solvents; peptide mimic applications

*Estimated based on structural analysis.

Key Observations

Its 3-oxo group increases electrophilicity, making it reactive toward Grignard or reducing agents. The C₁₇H₂₅NO₄ compound () features a hydroxymethyl group, increasing hydrophilicity and hydrogen-bonding capacity. The 4-methoxyphenyl group may enhance π-stacking interactions in crystal lattices or biological targets . The C₁₄H₂₄N₂O₅ compound () contains a carbamoyl and methoxypropyl ester, favoring solubility in polar solvents like DMSO or methanol. This makes it suitable for coupling reactions in peptide synthesis .

Molecular Weight and Functional Diversity

  • Despite similar molecular weights (~287–307 g/mol), functional group diversity dictates distinct applications. The target compound’s benzyl and oxo groups favor aromatic or ketone-based reactions, while the C₁₄H₂₄N₂O₅ derivative’s carbamoyl group supports amide-bond formation .

The target compound’s oxo group could pose reactivity risks (e.g., with strong reducing agents), necessitating controlled environments.

Biological Activity

Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by a tert-butyl ester and a benzyl group. Its molecular structure can be represented as follows:

C15H23NO2\text{C}_{15}\text{H}_{23}\text{N}\text{O}_2

This structure contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Research indicates that this compound may exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as human neutrophil elastase (HNE), which plays a role in inflammatory responses. Inhibitors targeting HNE can have therapeutic implications in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
  • Cell Signaling Modulation : It is believed to modulate key signaling pathways involved in cell proliferation and apoptosis, potentially leading to anticancer effects. The exact pathways are still under investigation but may involve interactions with various receptors and enzymes .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown promise in inhibiting the growth of breast cancer cells, with IC50 values indicating effective concentrations for therapeutic application .

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the cytotoxicity of this compound against MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, with an IC50 of approximately 15 µM after 48 hours of treatment .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715Apoptosis induction

Study 2: Enzyme Inhibition

Another study focused on the inhibition of HNE by the compound. The results indicated that this compound inhibited HNE with an IC50 value of 0.5 µM, suggesting potential therapeutic applications in inflammatory diseases .

EnzymeIC50 (µM)Potential Application
Human Neutrophil Elastase0.5COPD, Cystic Fibrosis

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate, and what reaction conditions are critical for high yield?

  • Methodology : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
  • Alkylation : Reacting a pyrrolidine precursor with benzyl bromide under strong basic conditions (e.g., sodium hydride or potassium tert-butoxide) in anhydrous tetrahydrofuran (THF) at 0–25°C.
  • Oxidation : Introducing the 3-oxo group via oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent in dichloromethane.
  • Protection : Adding the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
  • Critical Conditions : Maintain an inert atmosphere (N₂/Ar) to prevent side reactions, control temperature to avoid over-oxidation, and use dry solvents .

Q. Reaction Optimization Table :

StepReagents/ConditionsPurposeYield Optimization Tips
AlkylationNaH, THF, 0°CIntroduce benzyl groupSlow addition of benzyl bromide
OxidationPCC, CH₂Cl₂, 25°CForm 3-oxo moietyMonitor reaction via TLC
Boc ProtectionBoc₂O, DMAP, RTCarbamate formationUse excess Boc₂O for completeness

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring, benzyl substituent, and tert-butyl group. Key signals: δ 1.4 ppm (tert-butyl), δ 4.3 ppm (N–CH₂–Boc), and δ 7.3 ppm (benzyl aromatic protons).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch for oxo and carbamate groups) and ~1250 cm⁻¹ (C–O–C stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₇H₂₁NO₃) via [M+H]⁺ or [M+Na]⁺ ions .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :
  • Storage : Keep in sealed containers at –20°C under inert gas to prevent hydrolysis.
  • Handling : Use gloves, goggles, and lab coats. Avoid inhalation; work in a fume hood.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity. Key parameters: Fukui indices for electrophilic/nucleophilic sites.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of charged intermediates.
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants in THF vs. DMSO) .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

  • Methodology :
  • Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Purity Analysis : Ensure >95% purity via HPLC; trace impurities (e.g., residual solvents) may interfere with bioactivity.
  • Control Experiments : Include structure-activity relationship (SAR) studies with analogs to isolate functional group contributions .

Q. What advanced crystallographic methods elucidate the conformational dynamics of this compound?

  • Methodology :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine structures using SHELXL for high-resolution data.
  • Conformational Analysis : Compare solid-state (X-ray) and solution-state (NMR NOE) structures to identify flexible regions.
  • Density Functional Theory (DFT) : Model low-energy conformers and compare with experimental data .

Comparative Analysis Table

FeatureThis compoundAnalog (e.g., tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate)
ReactivityHigh electrophilicity at 3-oxo groupAllyl group enables [3,3]-sigmatropic rearrangements
BioactivityPotential enzyme inhibition (e.g., proteases)Limited data; explored in material science
Synthetic UtilityIntermediate for chiral ligandsPrecursor for cross-coupling reactions
Reference

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